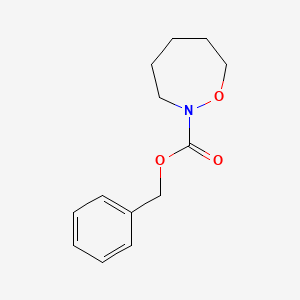
2-(methylamino)-1-(3-methylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)-1-(3-methylphenyl)ethan-1-ol, also known as 3-Methoxymethamphetamine, is a synthetic compound with a wide variety of applications in scientific research and laboratory experiments. It is a structural analog of the phenethylamine class of compounds, and is an important tool in the study of neurotransmitters and other biochemical processes.
Aplicaciones Científicas De Investigación
2-(methylamino)-1-(3-methylphenyl)ethan-1-olhamphetamine has a wide variety of applications in scientific research. It is used in the study of neurotransmitters and other biochemical processes, as well as in the development of drugs and other pharmaceuticals. It is also used in the study of the effects of drugs on the central nervous system, as well as in the diagnosis and treatment of various neurological disorders.
Mecanismo De Acción
2-(methylamino)-1-(3-methylphenyl)ethan-1-olhamphetamine acts as a monoamine transporter inhibitor, meaning that it blocks the reuptake of monoamine neurotransmitters such as serotonin and dopamine. This inhibition of reuptake leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which in turn leads to increased stimulation of postsynaptic receptors. This increased stimulation can lead to a variety of effects, depending on the type of receptor being stimulated.
Biochemical and Physiological Effects
The effects of 2-(methylamino)-1-(3-methylphenyl)ethan-1-olhamphetamine on the body are complex and depend on the type of receptor being stimulated. For example, stimulation of serotonin receptors can lead to an increase in mood, while stimulation of dopamine receptors can lead to an increase in reward-seeking behavior. In addition, 2-(methylamino)-1-(3-methylphenyl)ethan-1-olhamphetamine can also affect the release of other neurotransmitters, such as norepinephrine and acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(methylamino)-1-(3-methylphenyl)ethan-1-olhamphetamine is a useful tool for laboratory experiments due to its wide range of effects on the body. It is relatively easy to synthesize, and its effects can be easily monitored and controlled. However, its effects can also be unpredictable, and it can have potentially dangerous side effects if used incorrectly. Therefore, it is important to exercise caution when using 2-(methylamino)-1-(3-methylphenyl)ethan-1-olhamphetamine in laboratory experiments.
Direcciones Futuras
The potential future directions for 2-(methylamino)-1-(3-methylphenyl)ethan-1-olhamphetamine research include further study of its mechanism of action, as well as exploration of its potential therapeutic applications. Additionally, further research into its effects on the central nervous system could lead to the development of new drugs and treatments for a variety of neurological disorders. Finally, 2-(methylamino)-1-(3-methylphenyl)ethan-1-olhamphetamine could also be used in the development of new drugs and treatments for other diseases and disorders, such as depression and anxiety.
Métodos De Síntesis
2-(methylamino)-1-(3-methylphenyl)ethan-1-olhamphetamine can be synthesized using a variety of methods, including reductive amination, condensation reactions, and aqueous-phase synthesis. The most common method is reductive amination, in which an amine is reacted with an aldehyde or ketone in the presence of a reducing agent. This reaction produces a secondary amine, which can be further reacted to form 2-(methylamino)-1-(3-methylphenyl)ethan-1-olhamphetamine. The reaction is typically carried out in an aqueous solution of methanol, and can be completed in a few hours.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(methylamino)-1-(3-methylphenyl)ethan-1-ol involves the reaction of 3-methylacetophenone with methylamine followed by reduction of the resulting imine to yield the final product.", "Starting Materials": [ "3-methylacetophenone", "methylamine", "reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Addition of methylamine to 3-methylacetophenone to form an imine intermediate", "Reduction of the imine intermediate using a reducing agent (e.g. sodium borohydride) to yield 2-(methylamino)-1-(3-methylphenyl)ethan-1-ol" ] } | |
Número CAS |
1017480-53-3 |
Nombre del producto |
2-(methylamino)-1-(3-methylphenyl)ethan-1-ol |
Fórmula molecular |
C10H15NO |
Peso molecular |
165.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



